3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
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Overview
Description
3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: is a chemical compound that features a phenol group substituted with an isopropoxy group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 3-isopropoxyphenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding hydroxy compound.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Alkoxy or nucleophile-substituted phenols
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Cross-Coupling: The boronate ester group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Polymer Synthesis: It can be used in the synthesis of conjugated polymers for electronic applications.
Biology and Medicine:
Drug Development: The compound can be used as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: It can be used to attach biomolecules to surfaces or other molecules through boronate ester linkages.
Industry:
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol primarily involves its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. The boronate ester reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds. The reaction proceeds through the formation of a palladium complex, which undergoes transmetalation with the boronate ester, followed by reductive elimination to form the desired product.
Comparison with Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness: 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the isopropoxy and boronate ester groups allows for versatile applications in organic synthesis and material science.
Properties
Molecular Formula |
C15H23BO4 |
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Molecular Weight |
278.15 g/mol |
IUPAC Name |
3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C15H23BO4/c1-10(2)18-13-8-11(7-12(17)9-13)16-19-14(3,4)15(5,6)20-16/h7-10,17H,1-6H3 |
InChI Key |
MHPMIVZMCDBNSE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(C)C)O |
Origin of Product |
United States |
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